Enzymatic Target Engagement: Human vs. Porcine Carboxylesterase 1 Inhibition
The compound demonstrates a significant difference in inhibitory potency against human carboxylesterase 1 (CES1) compared to porcine CES1, a common model enzyme. This species-specific activity profile is critical for selecting appropriate in vitro and in vivo models. The compound exhibits a Ki of 0.398 nM against human CES1 after 24-hour incubation, which is substantially more potent than its IC50 of 473 nM against porcine liver carboxylesterase (5-minute incubation) [1]. This nearly 1200-fold difference in potency metrics highlights a potential for species-dependent metabolism and toxicity outcomes that must be accounted for in preclinical studies. In contrast, the unsubstituted 1-benzylpiperidine-4-carboxylic acid lacks the nitro group and is thus not expected to exhibit this potent CES1 interaction profile [2].
| Evidence Dimension | Carboxylesterase 1 (CES1) Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 0.398 nM (Human, 24h) ; IC50 = 473 nM (Porcine, 5 min) |
| Comparator Or Baseline | 1-benzylpiperidine-4-carboxylic acid (No reported potent CES1 inhibition) |
| Quantified Difference | Species-dependent potency: ~1200-fold difference (0.398 nM vs 473 nM) in the target compound's own profile |
| Conditions | In vitro enzyme inhibition assay; Target: Human CES1 vs. Porcine liver carboxylesterase; Substrate: p-nitrophenyl acetate |
Why This Matters
This quantitative species-selectivity profile guides the choice of animal model for pharmacokinetic and toxicological studies involving this compound or its derivatives.
- [1] BindingDB. BDBM50412686. Affinity Data for CHEMBL467450: Human and Porcine Carboxylesterase. View Source
- [2] ChemBase. 1-benzylpiperidine-4-carboxylic acid. ChemBase ID: 64001. View Source
